molecular formula C15H15NO2 B14162338 2-{(Z)-[(2-ethoxyphenyl)imino]methyl}phenol CAS No. 91096-81-0

2-{(Z)-[(2-ethoxyphenyl)imino]methyl}phenol

Cat. No.: B14162338
CAS No.: 91096-81-0
M. Wt: 241.28 g/mol
InChI Key: VDAGZXHWTUAWMX-UHFFFAOYSA-N
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Description

2-{(Z)-[(2-ethoxyphenyl)imino]methyl}phenol is a Schiff base compound, which is a type of compound typically formed by the condensation of an amine with an aldehyde or ketone. Schiff bases are known for their versatility and are widely used in various fields such as chemistry, biology, and medicine due to their ability to form stable complexes with metals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(Z)-[(2-ethoxyphenyl)imino]methyl}phenol typically involves the condensation reaction between 2-ethoxyaniline and salicylaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The product is then purified by recrystallization .

Industrial Production Methods

The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-{(Z)-[(2-ethoxyphenyl)imino]methyl}phenol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-{(Z)-[(2-ethoxyphenyl)imino]methyl}phenol has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development due to its ability to form stable complexes with metals.

    Industry: Used in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-{(Z)-[(2-ethoxyphenyl)imino]methyl}phenol involves its ability to form stable complexes with metal ions. These metal complexes can interact with biological molecules, leading to various biological effects. The compound can also act as an antioxidant by scavenging free radicals and preventing oxidative damage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{(Z)-[(2-ethoxyphenyl)imino]methyl}phenol is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group can enhance the compound’s solubility in organic solvents and may also affect its ability to form metal complexes .

Properties

CAS No.

91096-81-0

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

2-[(2-ethoxyphenyl)iminomethyl]phenol

InChI

InChI=1S/C15H15NO2/c1-2-18-15-10-6-4-8-13(15)16-11-12-7-3-5-9-14(12)17/h3-11,17H,2H2,1H3

InChI Key

VDAGZXHWTUAWMX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1N=CC2=CC=CC=C2O

Origin of Product

United States

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